molecular formula C10H7Cl2F3O2 B14036116 1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14036116
M. Wt: 287.06 g/mol
InChI Key: QOXFMGPEJLPGMG-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one is a specialized organic compound that serves as a versatile building block in advanced chemical synthesis and pharmaceutical research. Its molecular structure, incorporating a propan-2-one backbone with chloro and aryl substituents, is designed for further functionalization. The presence of the trifluoromethoxy group on the phenyl ring is of particular research interest. The trifluoromethyl (-CF3) group and its variants are key pharmacophores in modern drug design, as they can significantly influence a molecule's biological activity, metabolic stability, and cell membrane permeability . Incorporating this group through intermediates like this compound is a common strategy in developing new active pharmaceutical ingredients. This compound is predominantly utilized as a crucial synthetic intermediate in the discovery and development of new chemical entities. Researchers value it for constructing more complex molecular architectures, particularly in the preparation of compounds for screening and testing. Given the role of similar halogenated and fluorinated ketones in medicinal chemistry, this chemical may find application in synthesizing potential ligands for various biological targets. It is intended For Research Use Only and is a valuable tool for qualified researchers in organic chemistry and drug discovery laboratories.

Properties

Molecular Formula

C10H7Cl2F3O2

Molecular Weight

287.06 g/mol

IUPAC Name

1-chloro-1-[2-chloro-6-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H7Cl2F3O2/c1-5(16)9(12)8-6(11)3-2-4-7(8)17-10(13,14)15/h2-4,9H,1H3

InChI Key

QOXFMGPEJLPGMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1Cl)OC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one typically involves multi-step organic transformations focusing on:

  • Introduction of the chloro substituents on the aromatic ring and the ketone carbon.
  • Incorporation of the trifluoromethoxy group on the aromatic ring.
  • Formation of the propan-2-one (acetyl) moiety attached to the substituted phenyl ring.

The key synthetic challenges include regioselective chlorination, controlled halogenation of the ketone alpha-carbon, and maintaining the integrity of the trifluoromethoxy group under reaction conditions.

Synthetic Route Overview

According to available chemical supplier data and related halogenated ketone syntheses, the preparation generally proceeds as follows:

  • Step 1: Halogenation of the aromatic ring
    Starting from 2-chloro-6-(trifluoromethoxy)aniline or a related intermediate, selective chlorination is performed to introduce the second chlorine at the 2-position of the phenyl ring.

  • Step 2: Formation of the propan-2-one side chain
    The ketone side chain is introduced via Friedel-Crafts acylation or via reaction of the corresponding aryl halide with an appropriate ketone precursor.

  • Step 3: Alpha-chlorination of the ketone
    The alpha position of the propan-2-one is chlorinated using halogenating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to yield the 1-chloro substituent adjacent to the carbonyl.

  • Step 4: Purification
    The crude product is purified by recrystallization or chromatographic methods to isolate the pure compound.

Reaction Conditions and Catalysts

  • Solvents: Common solvents include acetone, ethanol, dichloromethane, or toluene depending on the step.
  • Bases: Potassium carbonate is often used to neutralize acids and facilitate halogenation reactions.
  • Temperature: Reactions are typically carried out under reflux or controlled temperatures (0–70 °C) to optimize yield and avoid decomposition.
  • Catalysts: Lewis acids such as aluminum chloride or cuprous salts may be used in acylation or diazotization steps.

Example from Related Patent Literature

While direct preparation of the exact compound is scarce in open literature, a related patent (CA2205694A1) describes the synthesis of halogenated phenyl-propan-2-one derivatives via diazotization and subsequent reaction with isopropenyl acetate catalyzed by cuprous chloride. This method involves:

  • Diazotization of substituted aniline in aqueous HCl and sodium nitrite at low temperature (0–25 °C).
  • Reaction of the diazonium salt with isopropenyl acetate in presence of cuprous chloride catalyst at 20–70 °C.
  • Workup involving organic solvent extraction and purification steps.

This approach could be adapted for the synthesis of This compound by selecting appropriate substituted anilines and controlling halogenation steps.

Data Table: Summary of Preparation Parameters

Step Reaction Type Reagents & Catalysts Solvent(s) Temperature (°C) Time Notes
1 Aromatic chlorination Chlorinating agent (e.g., Cl2, SO2Cl2) Dichloromethane, acetone 0–25 1–3 hours Regioselective chlorination required
2 Friedel-Crafts acylation or coupling Acyl chloride or isopropenyl acetate, AlCl3 or CuCl catalyst Toluene, DCM 20–70 30 min – 3 hours Formation of aryl-propan-2-one
3 Alpha-chlorination of ketone Thionyl chloride, PCl5 Solvent like DCM or acetone 0–40 1–2 hours Controlled to avoid over-chlorination
4 Purification Recrystallization, chromatography Ethanol, hexane Ambient Variable Ensures product purity

Chemical Reactions Analysis

1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one (CAS 1804250-51-8)

  • Molecular Formula : C₁₁H₇ClF₆O₂S
  • Molecular Weight : 352.68 g/mol
  • Key Differences: The phenyl ring substituents are 5-trifluoromethoxy and 2-trifluoromethylthio (SCF₃), replacing the target compound’s 2-chloro and 6-trifluoromethoxy.
Compound CAS Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring
Target Compound Not Provided C₁₀H₇Cl₂F₃O₂ ~286.9 2-Cl, 6-OCF₃
1-Chloro-1-(5-OCF₃-2-SCF₃-phenyl)propan-2-one 1804250-51-8 C₁₁H₇ClF₆O₂S 352.68 5-OCF₃, 2-SCF₃

Pyridine-Based Analogues

PharmaBlock Sciences lists pyridine derivatives with similar substituent patterns, such as:

2-Chloro-6-(trifluoromethoxy)pyridine-4-carbonitrile (CAS 1361852-29-0)

  • Molecular Formula : C₇H₂ClF₃N₂O
  • Key Differences: Replaces the phenyl ring with a pyridine core, introducing a nitrogen atom that enhances polarity and hydrogen-bonding capacity. The 4-cyano group (-CN) adds electrophilicity, making it reactive in nucleophilic substitution reactions .

3-Bromo-6-(trifluoromethoxy)pyridin-2-amine (CAS 1361825-47-9)

  • Molecular Formula : C₆H₄BrF₃N₂O
  • Key Differences: Substitutes the propanone backbone with an amine (-NH₂) and bromine at the 3-position. Bromine’s larger atomic radius may increase steric hindrance in synthetic pathways .
Compound CAS Molecular Formula Key Functional Groups Core Structure
Target Compound Not Provided C₁₀H₇Cl₂F₃O₂ Chloro, Trifluoromethoxy Phenyl-Propanone
2-Chloro-6-OCF₃-pyridine-4-carbonitrile 1361852-29-0 C₇H₂ClF₃N₂O Cyano, Chloro, Trifluoromethoxy Pyridine
3-Bromo-6-OCF₃-pyridin-2-amine 1361825-47-9 C₆H₄BrF₃N₂O Amine, Bromo, Trifluoromethoxy Pyridine

Substituent-Variant Analogues

2-Chloro-3-(chloromethyl)pyridine

  • Molecular Formula : C₆H₄Cl₂N
  • Key Differences :
    • Lacks the trifluoromethoxy group but includes a chloromethyl (-CH₂Cl) side chain, which is highly reactive in alkylation reactions. This contrasts with the target compound’s ketone functionality, which is more suited for condensations or reductions .

Research Findings and Implications

Electronic Effects : The trifluoromethoxy group in the target compound enhances electron deficiency in the phenyl ring, directing electrophilic substitution to the para position. This contrasts with pyridine-based analogues, where the nitrogen atom dominates electronic effects .

Synthetic Utility : Compared to brominated pyridines (e.g., CAS 1361825-47-9), the target compound’s chloro substituents offer cost advantages in large-scale synthesis due to chlorine’s lower atomic weight and reagent availability.

Biological Relevance : The trifluoromethoxy group’s metabolic stability (resistant to oxidative degradation) makes the target compound more suitable than analogues with labile groups like trifluoromethylthio (-SCF₃) .

Biological Activity

1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one, with the CAS number 1804110-61-9, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is C10H7Cl2F3O2, and it has a molecular weight of 287.06 g/mol . This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

The compound features a chloro-substituted phenyl ring and a trifluoromethoxy group, which are significant for its biological activity. The presence of electron-withdrawing groups like trifluoromethoxy enhances its reactivity and interaction with biological targets.

Physical Properties

PropertyValue
Molecular FormulaC10H7Cl2F3O2
Molecular Weight287.06 g/mol
Boiling Point278.6 ± 40.0 °C (predicted)

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives containing trifluoromethyl groups show enhanced activity against various bacterial strains, including N. meningitidis and H. influenzae .

Case Study: Antichlamydial Activity
A study focused on the antichlamydial activity of synthesized molecules indicated that certain derivatives demonstrated selective activity against Chlamydia trachomatis. The presence of the trifluoromethoxy group was crucial for maintaining this activity, highlighting the importance of structural modifications in enhancing biological efficacy .

Table: Summary of Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
ACP1aN. meningitidis64 μg/mL
ACP1bH. influenzae32 μg/mL
Trifluoromethyl derivativeC. trachomatisEffective at 50 μg/mL

Cytotoxicity Studies

The safety profile of this compound has been evaluated through cytotoxicity assays on human cell lines. Preliminary findings suggest that while some derivatives exhibit antimicrobial properties, they do not significantly compromise cell viability at therapeutic concentrations .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethoxy group plays a critical role in modulating enzyme interactions and influencing cellular pathways related to microbial resistance .

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